![molecular formula C9H12ClNO2 B2759625 2-[4-(Methylamino)phenyl]acetic acid hydrochloride CAS No. 1309976-10-0](/img/structure/B2759625.png)
2-[4-(Methylamino)phenyl]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Methylamino)phenyl]acetic acid hydrochloride is a chemical compound extensively used in scientific research. This versatile material finds applications in various fields, such as pharmaceuticals, organic synthesis, and biomedical research. It is known for its unique structure, which includes a methylamino group attached to a phenyl ring, making it a valuable intermediate in the synthesis of various biologically active compounds.
Preparation Methods
The synthesis of 2-[4-(Methylamino)phenyl]acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrophenylacetic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methylation: The amino group is then methylated using formaldehyde and formic acid to introduce the methylamino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(Methylamino)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present in the molecule.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(Methylamino)phenyl]acetic acid hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and biologically active compounds.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biomedical Research: It is employed in the study of biochemical pathways and mechanisms of action of various drugs.
Mechanism of Action
The mechanism of action of 2-[4-(Methylamino)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, altering the function of enzymes and other proteins involved in biochemical pathways .
Comparison with Similar Compounds
2-[4-(Methylamino)phenyl]acetic acid hydrochloride can be compared with similar compounds such as:
4-Aminophenylacetic acid: This compound lacks the methylamino group, making it less versatile in certain synthetic applications.
2-(Methylamino)-2-phenylacetic acid: This compound has a similar structure but differs in the position of the methylamino group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields of research.
Properties
IUPAC Name |
2-[4-(methylamino)phenyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10-8-4-2-7(3-5-8)6-9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQDEQVUGMODBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
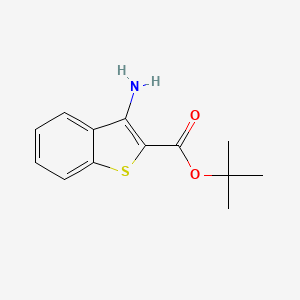
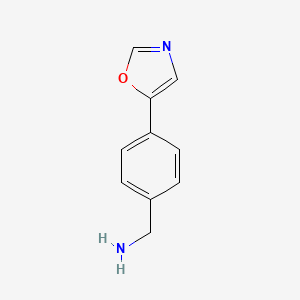
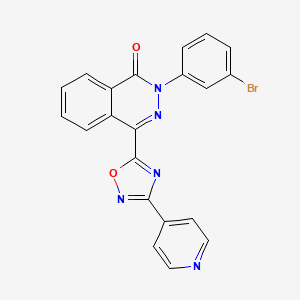
![methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2759549.png)
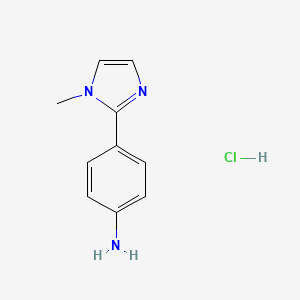
![5H-[1]benzothieno[3,2-c]carbazole](/img/structure/B2759553.png)
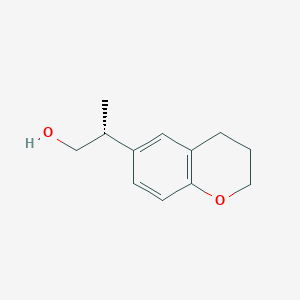
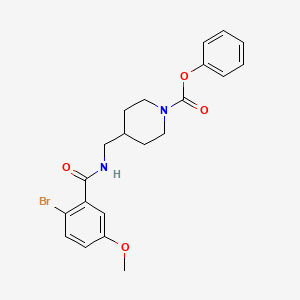
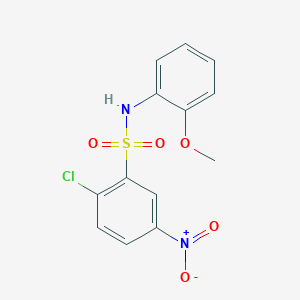
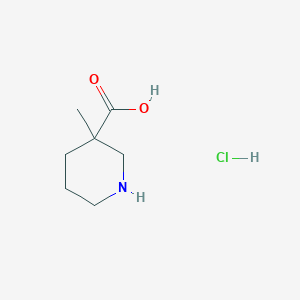
![4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2759560.png)
![1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone](/img/structure/B2759562.png)
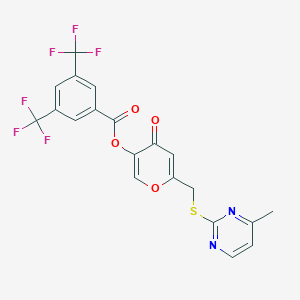
![tert-butylN-{2-[(chlorosulfonyl)(methyl)amino]ethyl}carbamate](/img/structure/B2759565.png)
